molecular formula C17H22N2O3 B5141969 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No. B5141969
M. Wt: 302.37 g/mol
InChI Key: JNXSGMFRSRWSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance physical performance has made it popular among athletes and bodybuilders.

Mechanism of Action

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ increases the uptake and oxidation of fatty acids in skeletal muscle, leading to increased endurance and reduced fatigue. It also increases the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to improve endurance and reduce fatigue in animal models, as well as enhance muscle fiber composition and increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been found to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. However, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its ability to improve endurance and reduce fatigue in animal models, as well as its anti-cancer properties. However, its use in sports and bodybuilding has raised concerns about its safety and potential for abuse. In addition, its effects on humans are still unclear, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, including its potential therapeutic effects on metabolic and cardiovascular diseases, as well as its anti-cancer properties. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential for abuse in sports and bodybuilding. Finally, further studies are needed to identify the optimal dosage and administration methods for 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide involves several steps, including the reaction of 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetophenone, which is then reacted with hydroxylamine hydrochloride to yield 2-(4-isopropylphenoxy)acetohydroxamic acid. The final step involves the reaction of 2-(4-isopropylphenoxy)acetohydroxamic acid with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of triethylamine to form 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide.

Scientific Research Applications

2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, 2-(4-isopropylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been found to have anti-cancer properties, as it can inhibit the growth of various cancer cell lines. However, its ability to enhance physical performance has also led to its use in sports and bodybuilding.

properties

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)16(20)18-15-10-12(3)22-19-15/h6-11H,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXSGMFRSRWSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide

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